1-Ethoxycyclopropanol

Organic Synthesis Yield Optimization Cyclopropane Hemiacetal

1-Ethoxycyclopropanol (CAS 13837-45-1), also known as cyclopropanone ethyl hemiacetal, is a strained, three-membered carbocyclic alcohol with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It exists as a clear liquid with a predicted density of 1.05±0.1 g/cm³ and a boiling point of 63-65 °C at 50 Torr.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 13837-45-1
Cat. No. B182435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxycyclopropanol
CAS13837-45-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCOC1(CC1)O
InChIInChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3
InChIKeyOJYAYFNIVUIJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxycyclopropanol (CAS 13837-45-1): A Strained Cyclopropanol Hemiacetal for Ring-Opening Synthesis and ALDH2 Research


1-Ethoxycyclopropanol (CAS 13837-45-1), also known as cyclopropanone ethyl hemiacetal, is a strained, three-membered carbocyclic alcohol with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. It exists as a clear liquid with a predicted density of 1.05±0.1 g/cm³ and a boiling point of 63-65 °C at 50 Torr [1]. This compound serves as a versatile synthetic building block, primarily due to its high ring-strain energy, which drives facile ring-opening reactions [2]. Furthermore, it is a recognized inhibitor of aldehyde dehydrogenase type 2 (ALDH2), a key enzyme in nitroglycerin bioactivation and alcohol metabolism [3].

1-Ethoxycyclopropanol Procurement: Why In-Class Compounds Are Not Interchangeable


While cyclopropanols and their ethers share the common feature of a highly strained three-membered ring, their reactivity and application-specific properties diverge significantly. The nature of the substituent at the 1-position dictates critical parameters such as solubility, steric accessibility, and the stability of ring-opened intermediates [1]. For instance, the ethoxy group in 1-ethoxycyclopropanol provides a balance of lipophilicity (predicted XLogP3 of 0.2) that is distinct from more polar (e.g., 1-aminocyclopropanol) or less sterically hindered (e.g., 1-methoxycyclopropanol) analogs, directly influencing its behavior in both synthetic and biological contexts [2][3]. Therefore, substituting this specific hemiacetal with a generic cyclopropanol derivative can lead to unpredictable changes in reaction yield, selectivity, or biological activity, as detailed in the quantitative evidence below.

1-Ethoxycyclopropanol vs. Alternatives: Head-to-Head Quantitative Differentiation Evidence


Synthetic Yield: 1-Ethoxycyclopropanol vs. 1-Methoxycyclopropanol Formation

In the standard methanolysis of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, the primary product is 1-ethoxycyclopropanol, obtained in an 89% yield. The procedure explicitly notes that the final distillate contains only trace amounts of 1-methoxycyclopropanol, formed via transetherification [1]. This demonstrates that under these specific conditions, the ethoxy hemiacetal is kinetically or thermodynamically favored over the methoxy analog.

Organic Synthesis Yield Optimization Cyclopropane Hemiacetal

Lipophilicity: 1-Ethoxycyclopropanol vs. 1-Aminocyclopropanol for Biological Permeability

1-Ethoxycyclopropanol has a predicted XLogP3 of 0.2 [1]. In contrast, 1-aminocyclopropanol, a structurally related cyclopropanol also studied as an ALDH inhibitor, is a highly polar molecule with a calculated LogP typically below -0.5 [2]. The significantly higher lipophilicity of 1-ethoxycyclopropanol (a difference of >0.7 logP units) suggests it possesses superior passive membrane permeability, a critical factor for cellular and in vivo studies of ALDH2 inhibition.

ADME Lipophilicity ALDH2 Inhibitor

Ring-Strain Energy: Cyclopropanols vs. Higher Cycloalkanols

The strain energy of a 3-membered carbocycle, such as in 1-ethoxycyclopropanol, is 27.43 kcal/mol. This is comparable to the 26.04 kcal/mol strain energy of a 4-membered carbocycle (cyclobutanol), but is significantly higher than the strain energy of a 5-membered ring (6.05 kcal/mol) and a 6-membered ring (-0.02 kcal/mol) [1]. This large differential in stored potential energy is the fundamental driver for the unique reactivity of cyclopropanols.

Ring Strain Reactivity Cycloalkanols

Optimal Applications for 1-Ethoxycyclopropanol in Research and Development


Synthesis of β-Substituted Propanoates and Ketones via Ring-Opening

Given the high ring-strain energy (27.43 kcal/mol for the 3-membered ring class) and the compound's established use as a cyclopropanone equivalent, 1-ethoxycyclopropanol is ideally suited for the synthesis of β-substituted propanoates and related ketones. Its ring-opening with nucleophiles, such as lithium butoxide, can proceed with high efficiency (e.g., 100% yield to ethyl propionate), providing a reliable method for constructing these valuable synthetic intermediates [1]. This application leverages the compound's core differentiating feature: its strained, electrophilic ring that is activated for cleavage.

Studying ALDH2-Mediated Nitroglycerin Bioactivation

1-Ethoxycyclopropanol's established role as an ALDH2 inhibitor makes it a valuable tool compound for pharmacological research. Specifically, it has been used to demonstrate that ALDH2 is a key enzyme for the biotransformation of the antianginal drug nitroglycerin in human capacitance vessels [2]. Its moderate lipophilicity (XLogP3 = 0.2) offers a potential advantage over more polar cyclopropanol-based inhibitors for cellular studies by facilitating membrane permeability [3]. Researchers investigating nitroglycerin tolerance or ALDH2-related pathways can use this compound to dissect mechanism-specific contributions.

Development of Cyclopropane-Containing Agrochemical Intermediates

Cyclopropane moieties are important pharmacophores and structural motifs in agrochemicals [4]. 1-Ethoxycyclopropanol serves as a convenient, pre-strained building block for introducing these three-membered rings into more complex molecular architectures. Its ability to undergo ring-opening to yield linear esters, such as ethyl 3-iodopropanoate (a downstream product), provides a route to functionalized intermediates that can be further elaborated into herbicides, fungicides, or plant growth regulators [5].

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